PERK-IN-4: A Technical Guide to its Mechanism of Action
PERK-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PERK-IN-4 is a highly potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1][2][3] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Chronic ER stress and sustained PERK signaling are implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making PERK an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of PERK-IN-4, including its biochemical potency, cellular effects, and in vivo pharmacology, based on available preclinical data. The information presented here is intended to support further research and drug development efforts targeting the PERK signaling pathway. PERK-IN-4 is identified by the CAS number 1337531-89-1.[1][3]
Core Mechanism of Action
PERK-IN-4 is an ATP-competitive inhibitor of the PERK kinase.[3] Under conditions of ER stress, PERK is activated through autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α results in the attenuation of global protein synthesis, thereby reducing the protein folding load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis. PERK-IN-4, by binding to the ATP-binding pocket of PERK, prevents its autophosphorylation and subsequent phosphorylation of eIF2α, thereby inhibiting the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for PERK-IN-4 based on preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PERK IC50 | 0.3 nM | [1][2][3] |
| Cellular p-PERK IC50 | 9 nM | |
| Selectivity | >1000-fold against a panel of other kinases |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value (10 mg/kg, oral) | Reference |
| Cmax | 1.2 µM | |
| Tmax | 2 h | |
| AUC(0-24h) | 8.9 µM·h | |
| Bioavailability (F%) | 45% |
Table 3: In Vivo Efficacy in a Human Tumor Xenograft Model (Mice)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| PERK-IN-4 | 50 mg/kg, twice daily (BID), oral | 60% |
Experimental Protocols
In Vitro PERK Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the 50% inhibitory concentration (IC50) of PERK-IN-4 against the purified PERK kinase domain.
Materials:
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Recombinant human PERK kinase domain
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ATP
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Peptide substrate (e.g., a peptide containing the eIF2α phosphorylation site)
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PERK-IN-4 (serial dilutions)
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
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384-well plates
Procedure:
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Prepare serial dilutions of PERK-IN-4 in DMSO and then dilute in kinase buffer.
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Add the PERK enzyme to the wells of a 384-well plate.
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Add the PERK-IN-4 dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each concentration of PERK-IN-4 relative to a DMSO control.
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Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular PERK Autophosphorylation Assay
Objective: To assess the ability of PERK-IN-4 to inhibit PERK activation in a cellular context.
Materials:
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Human cell line (e.g., a cancer cell line known to have an active UPR)
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ER stress inducer (e.g., tunicamycin or thapsigargin)
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PERK-IN-4 (serial dilutions)
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Cell culture medium and supplements
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibodies: anti-phospho-PERK (Thr980), anti-total PERK, and a loading control (e.g., anti-β-actin)
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Western blotting reagents and equipment
Procedure:
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Seed cells in multi-well plates and allow them to adhere overnight.
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Pre-treat the cells with serial dilutions of PERK-IN-4 for a specified time (e.g., 1 hour).
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Induce ER stress by adding an ER stress inducer for an appropriate duration (e.g., 2-4 hours).
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the cell lysates.
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Perform SDS-PAGE and Western blotting using antibodies against phospho-PERK, total PERK, and a loading control.
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Quantify the band intensities and normalize the phospho-PERK signal to the total PERK signal.
-
Calculate the percent inhibition of PERK phosphorylation at each concentration of PERK-IN-4.
-
Determine the cellular IC50 value from the concentration-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PERK-IN-4 in a preclinical cancer model.
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Human cancer cell line for implantation
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PERK-IN-4 formulated for oral administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Subcutaneously implant human cancer cells into the flank of the mice.
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Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer PERK-IN-4 or vehicle control orally at the specified dose and schedule (e.g., 50 mg/kg, BID).
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Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of general toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
Visualizations
PERK Signaling Pathway and Inhibition by PERK-IN-4
Caption: PERK signaling pathway and the inhibitory action of PERK-IN-4.
Experimental Workflow for an In Vivo Xenograft Study
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Logical Relationship of PERK Inhibition by PERK-IN-4
Caption: Logical flow of PERK inhibition by PERK-IN-4 and its downstream consequences.
